molecular formula C20H23N5O3S B2364687 (4-(Benzylsulfonyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone CAS No. 2034344-69-7

(4-(Benzylsulfonyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

Cat. No.: B2364687
CAS No.: 2034344-69-7
M. Wt: 413.5
InChI Key: DYLUSOXEIGMMJL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[1,5-a]pyrimidine ring, which is isoelectronic with that of purines . This ring system is an example of aza-indolizines, described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .

Scientific Research Applications

Synthesis and Molecular Structure

Research on related compounds involves the synthesis and structural analysis of triazolo and pyrimidine derivatives. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one demonstrates the interest in developing complex heterocyclic compounds with potential biological activities (Hwang et al., 2006). These studies are foundational for understanding the chemical properties and reactivity of similar compounds, providing a basis for further exploration of their applications.

Antimicrobial and Antifungal Activities

Compounds incorporating pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and related heterocyclic frameworks have been evaluated for their biological activities, including antimicrobial and antifungal effects. The synthesis of novel derivatives and their moderate efficacy against bacterial and fungal species highlights the potential of these compounds in developing new therapeutic agents (Abdel‐Aziz et al., 2008).

Kinase Inhibition and Antitumor Activity

Further research into pyrazolo[1,5-a]pyrimidine derivatives has demonstrated their potential as kinase inhibitors, with specific compounds showing cytotoxic activity against colon tumor cell lines. Such findings indicate the relevance of these chemical frameworks in cancer research, offering a pathway for the development of new anticancer drugs (Shaaban et al., 2011).

Novel Synthetic Routes and Green Chemistry

The exploration of novel synthetic routes for related compounds, including the development of more efficient and environmentally friendly methods, reflects the ongoing efforts to improve chemical synthesis processes. This research not only advances the understanding of chemical synthesis but also contributes to the principles of green chemistry by reducing waste and improving efficiency (Gilbile et al., 2017).

Future Directions

The TP heterocycle, a part of this compound, has been found to be remarkably versatile, with many different applications reported over the years in different areas of drug design . This suggests potential future directions for the exploration of this compound in medicinal chemistry.

Properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-14-12-15(2)25-20(21-14)22-18(23-25)19(26)24-10-8-17(9-11-24)29(27,28)13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLUSOXEIGMMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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